molecular formula C10H15BrO2Si B13452906 4-Bromoguaiacol, TMS derivative CAS No. 65854-87-7

4-Bromoguaiacol, TMS derivative

Cat. No.: B13452906
CAS No.: 65854-87-7
M. Wt: 275.21 g/mol
InChI Key: RNPOJXMVZIEWSN-UHFFFAOYSA-N
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Description

4-Bromoguaiacol, trimethylsilyl ether, is a derivative of 4-bromoguaiacol where the hydroxyl group is protected by a trimethylsilyl group. This compound is often used in analytical chemistry, particularly in gas chromatography-mass spectrometry (GC-MS) due to its stability and volatility .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromoguaiacol, trimethylsilyl ether, typically involves the reaction of 4-bromoguaiacol with a silylating agent such as bis(trimethylsilyl)trifluoroacetamide (BSTFA). The reaction is usually carried out in an aprotic solvent like dichloromethane or hexane, with pyridine added as a catalyst to speed up the reaction. The mixture is heated at around 65°C for approximately 20 minutes to ensure complete silylation .

Industrial Production Methods

In an industrial setting, the production of 4-Bromoguaiacol, trimethylsilyl ether, follows similar principles but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as distillation or chromatography to remove any unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions

4-Bromoguaiacol, trimethylsilyl ether, can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Bromoguaiacol, trimethylsilyl ether, has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromoguaiacol, trimethylsilyl ether, involves its interaction with various molecular targets. The trimethylsilyl group protects the hydroxyl group, making the compound more stable and less reactive under certain conditions. This protection allows for selective reactions at other sites on the molecule, such as the bromine atom. The compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles, leading to the formation of new derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromoguaiacol, trimethylsilyl ether, is unique due to the presence of the trimethylsilyl group, which provides increased stability and volatility. This makes it particularly useful in analytical techniques like GC-MS, where the stability of the compound is crucial for accurate analysis .

Properties

CAS No.

65854-87-7

Molecular Formula

C10H15BrO2Si

Molecular Weight

275.21 g/mol

IUPAC Name

(4-bromo-2-methoxyphenoxy)-trimethylsilane

InChI

InChI=1S/C10H15BrO2Si/c1-12-10-7-8(11)5-6-9(10)13-14(2,3)4/h5-7H,1-4H3

InChI Key

RNPOJXMVZIEWSN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)Br)O[Si](C)(C)C

Origin of Product

United States

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